4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
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Overview
Description
4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine is a complex organic compound characterized by its unique structural features This compound contains a sulfonyl group attached to an ethylphenyl ring, a thiolan ring with two dioxo groups, and an amine group linked to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine typically involves multiple steps, including the formation of the sulfonyl group, the thiolan ring, and the final amine linkage. Common synthetic routes may involve:
Formation of the Sulfonyl Group: This step often involves the reaction of an ethylphenyl compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Formation of the Thiolan Ring: The thiolan ring can be synthesized through cyclization reactions involving dioxo compounds and appropriate ring-closing agents.
Amine Linkage Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The thiolan ring and amine group may also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)benzenesulfonamide
- N-[2-(3,4-Diethoxyphenyl)ethyl]-5-{[(2-methylphenyl)sulfonyl]methyl}-2-furamide
Uniqueness
4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-3-16-8-10-18(11-9-16)27(24,25)20-14-26(22,23)13-19(20)21-12-17-7-5-4-6-15(17)2/h4-11,19-21H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHQJKRJURAUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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